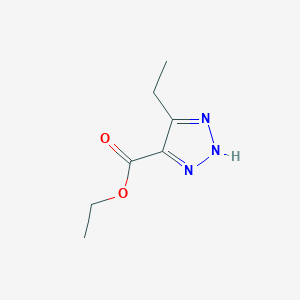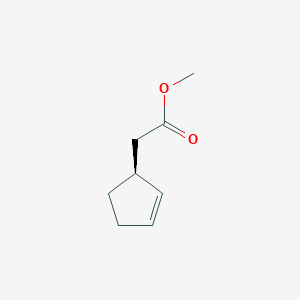
(S)-Methyl2-(cyclopent-2-en-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl2-(cyclopent-2-en-1-yl)acetate is an organic compound that belongs to the class of cyclopentenes It is characterized by a cyclopentene ring substituted with a methyl acetate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl2-(cyclopent-2-en-1-yl)acetate can be achieved through several methods. One common approach involves the reaction of cyclopent-2-en-1-one with methyl acetate in the presence of a catalyst such as thionyl chloride in anhydrous ethanol . This one-pot synthesis method is efficient and yields the desired product in reasonable quantities.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Methyl2-(cyclopent-2-en-1-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Dess-Martin periodinane and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopentenone derivatives, while reduction can produce cyclopentanol derivatives.
Applications De Recherche Scientifique
(S)-Methyl2-(cyclopent-2-en-1-yl)acetate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-Methyl2-(cyclopent-2-en-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
(S)-Methyl2-(cyclopent-2-en-1-yl)acetate can be compared with other similar compounds, such as:
Cyclopent-2-en-1-one derivatives: These compounds share the cyclopentene ring structure but differ in their functional groups.
Methyl acetate derivatives: These compounds have similar ester groups but different ring structures.
The uniqueness of this compound lies in its specific combination of the cyclopentene ring and methyl acetate group, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for drug development and other research areas.
Propriétés
Formule moléculaire |
C8H12O2 |
|---|---|
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
methyl 2-[(1S)-cyclopent-2-en-1-yl]acetate |
InChI |
InChI=1S/C8H12O2/c1-10-8(9)6-7-4-2-3-5-7/h2,4,7H,3,5-6H2,1H3/t7-/m0/s1 |
Clé InChI |
NGMGARDIUOMOGH-ZETCQYMHSA-N |
SMILES isomérique |
COC(=O)C[C@@H]1CCC=C1 |
SMILES canonique |
COC(=O)CC1CCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


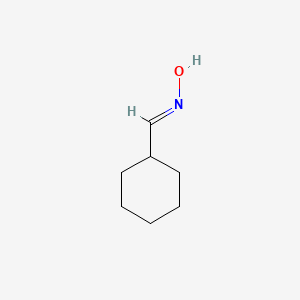
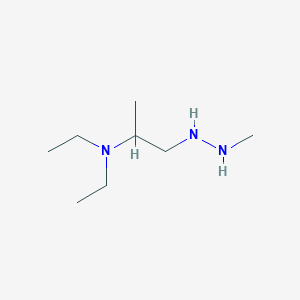


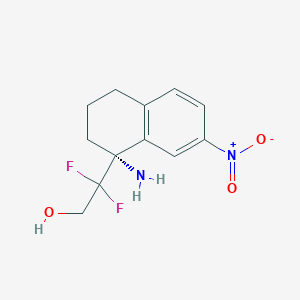
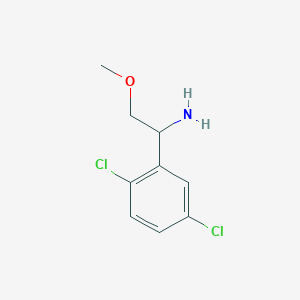

![Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13106263.png)
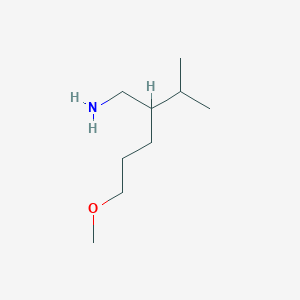
![(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13106272.png)
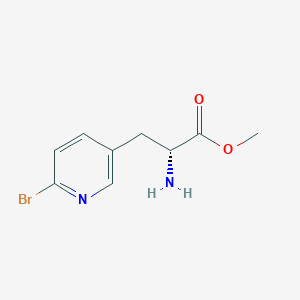
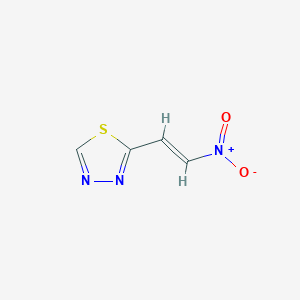
![1H-Imidazole, 2-[(ethylthio)methyl]-1-methyl-](/img/structure/B13106287.png)
